Dhodh-IN-26

Ferroptosis Mitochondrial Targeting Reactive Oxygen Species

Standard DHODH inhibitors lack intrinsic mitochondrial tropism, limiting their capacity to directly trigger ferroptosis. Dhodh-IN-26 (compound B2), a brequinar derivative covalently conjugated with triphenylphosphine (TPP), resolves this by selectively accumulating in mitochondria to potently induce ROS, mitochondrial lipid peroxidation, and ferroptotic cell death. - Inhibits proliferation across 7 cancer lines (4T1, B16F10, U251, GL261, SH-SY5Y, U87, A375) at 0.01-100 μM over 72 h. - Suppresses colony formation and downregulates PD-L1 at 50-100 nM in B16F10 and A375 cells. - In vivo efficacy validated: 50 mg/kg i.p. daily for 14 days significantly inhibits tumor growth in B16F10 syngeneic mouse model.

Molecular Formula C44H34BrF2N2O3P
Molecular Weight 787.6 g/mol
Cat. No. B12381483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-26
Molecular FormulaC44H34BrF2N2O3P
Molecular Weight787.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=C(C=C(C=C4)NC(=O)CC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)F)C(=O)O.[Br-]
InChIInChI=1S/C44H33F2N2O3P.BrH/c1-29-42(44(50)51)38-27-32(45)21-24-40(38)48-43(29)31-19-17-30(18-20-31)37-23-22-33(28-39(37)46)47-41(49)25-26-52(34-11-5-2-6-12-34,35-13-7-3-8-14-35)36-15-9-4-10-16-36;/h2-24,27-28H,25-26H2,1H3,(H-,47,48,49,50,51);1H
InChIKeyGHVLEDUGRDEHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dhodh-IN-26 (B2): A Mitochondria-Targeted DHODH Inhibitor for Ferroptosis-Driven Oncology Research


Dhodh-IN-26 (also designated compound B2) is a synthetic small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), distinguished from its parent compound brequinar (BRQ) by the covalent attachment of a triphenylphosphine (TPP) moiety to confer mitochondrial targeting [1]. This structural modification aims to enhance the induction of reactive oxygen species (ROS), mitochondrial lipid peroxidation, and ferroptotic cell death in cancer cells, positioning Dhodh-IN-26 as a tool compound for investigating DHODH-mediated ferroptosis defense and immune evasion in preclinical oncology models .

Why Generic DHODH Inhibitors Cannot Substitute for Dhodh-IN-26 (B2) in Mitochondrial Ferroptosis Studies


Standard DHODH inhibitors, such as brequinar and teriflunomide, act primarily by depleting pyrimidine nucleotides through inhibition of the de novo synthesis pathway, which is a validated therapeutic strategy for autoimmune diseases and certain cancers [1]. However, these conventional agents lack intrinsic mitochondrial targeting, limiting their capacity to directly and potently trigger the mitochondrial-specific lipid peroxidation and ROS generation that are central to ferroptosis execution [2]. Dhodh-IN-26, by incorporating a TPP group, is designed to accumulate in mitochondria, thereby more effectively engaging the DHODH-mediated ferroptosis defense mechanism, a feature not shared by its in-class analogs, rendering it irreplaceable for studies specifically interrogating this pathway .

Dhodh-IN-26 (B2) Quantitative Differentiation Evidence: Mitochondrial Targeting and Ferroptosis Induction


Mitochondrial Targeting Confers Enhanced ROS Production and Lipid Peroxidation

Dhodh-IN-26 (B2) is engineered with a triphenylphosphine (TPP) group that directs the compound to mitochondria, a feature absent in its parent compound brequinar [1]. While direct comparative IC50 data for ROS induction between B2 and brequinar is not available in the primary literature, the study confirms that B2's anticancer activity is mechanistically linked to its ability to trigger ROS formation, promote mitochondrial lipid peroxidation, and induce ferroptosis in B16F10 and A375 cells . This is a qualitative, class-level inference of enhanced ferroptotic potency driven by its unique subcellular localization.

Ferroptosis Mitochondrial Targeting Reactive Oxygen Species

In Vitro Antiproliferative Activity Across a Panel of Cancer Cell Lines

Dhodh-IN-26 (B2) demonstrates concentration-dependent inhibition of cell growth across a broad panel of cancer cell lines, including 4T1, B16F10, U251, GL261, SH-SY5Y, U87, and A375, with activity observed in the 0.01-100 μM range over a 72-hour exposure . While a precise IC50 value is not provided, this data establishes its broad-spectrum antiproliferative potential. For comparison, the parent compound brequinar is a potent DHODH inhibitor with an IC50 of ~12-20 nM in cell-free enzyme assays , but comparable cell viability data across this specific panel is not available, preventing a direct quantitative comparison of cellular potency.

Anticancer Activity Cell Viability DHODH Inhibition

Potent Inhibition of Colony Formation at Low Nanomolar Concentrations

In clonogenic assays, Dhodh-IN-26 (B2) significantly suppresses colony formation of B16F10 and A375 cells at low nanomolar concentrations of 50 and 100 nM . This indicates a potent and sustained effect on cellular reproductive capacity. While brequinar is known for its potent enzyme inhibition, published data on its ability to inhibit colony formation in these specific cell lines at comparable low nanomolar concentrations is not readily available, highlighting a key data gap that prevents a direct, quantitative comparison.

Colony Formation Assay Clonogenicity Anticancer

Downregulation of PD-L1 Expression and Alleviation of Immune Suppression

Dhodh-IN-26 (B2) at 50 and 100 nM significantly decreases PD-L1 protein expression in B16F10 and A375 cells after 48 hours, and is reported to alleviate immune suppression in vivo . While brequinar has also been shown to downregulate PD-L1 in certain contexts [1], the specific experimental conditions (cell lines, concentrations, time points) differ, preventing a direct quantitative comparison. This evidence supports the compound's potential utility in studies exploring the intersection of DHODH inhibition and immune checkpoint modulation.

Immuno-oncology PD-L1 Immune Evasion

In Vivo Tumor Growth Inhibition in a Syngeneic Melanoma Xenograft Model

In C57BL/6 mice bearing B16F10 melanoma xenografts, daily intraperitoneal administration of Dhodh-IN-26 (B2) at 50 mg/kg for 14 consecutive days resulted in significant inhibition of tumor growth . While brequinar has demonstrated in vivo activity in other tumor models, direct comparative data of B2 versus brequinar in this specific B16F10 model are not reported in the primary literature. The study also notes that B2 treatment exhibited no apparent adverse effects in mice, a qualitative observation that contributes to its preclinical profile [1].

In Vivo Efficacy Melanoma Xenograft Model

Recommended Research Applications for Dhodh-IN-26 (B2) Based on Quantitative Evidence


Investigating Mitochondrial DHODH-Mediated Ferroptosis Defense

Dhodh-IN-26 is uniquely suited for experiments designed to elucidate the mitochondrial-specific role of DHODH in regulating ferroptosis. Its TPP-driven mitochondrial targeting, which is a key differentiator from other DHODH inhibitors like brequinar, allows for the direct assessment of mitochondrial lipid peroxidation and ROS production in response to DHODH blockade [1]. Researchers can use this compound at concentrations of 50-100 nM to study its impact on clonogenicity and PD-L1 expression in cell lines such as B16F10 and A375, where these effects have been quantitatively established .

In Vivo Modeling of DHODH Inhibition in Syngeneic Melanoma

For in vivo pharmacology studies, Dhodh-IN-26 has a defined, efficacious protocol: daily intraperitoneal injection of 50 mg/kg for 14 days in a B16F10 syngeneic mouse model, which resulted in significant tumor growth inhibition . This established regimen provides a reliable starting point for researchers investigating the compound's effects on tumor progression, immune cell infiltration, and ferroptosis markers in an immunocompetent setting, where its potential to downregulate PD-L1 may be of particular interest [2].

Comparative Studies with Non-Targeted DHODH Inhibitors

Dhodh-IN-26 serves as a critical tool for comparative pharmacology studies aimed at distinguishing the biological consequences of general DHODH inhibition (pyrimidine depletion) from those of mitochondria-targeted DHODH inhibition (ferroptosis induction). By comparing B2 directly with brequinar or teriflunomide in side-by-side assays, researchers can delineate the contribution of mitochondrial localization to ROS generation, lipid peroxidation, and cell fate decisions [3]. The quantitative data on cell growth inhibition across a panel of cancer lines (0.01-100 μM) provides a basis for selecting appropriate in vitro models for such comparative work.

Probing the Intersection of Pyrimidine Metabolism and Immune Checkpoint Regulation

Given the evidence that Dhodh-IN-26 decreases PD-L1 protein expression in B16F10 and A375 cells at 50-100 nM concentrations , this compound is a valuable asset for research exploring the link between DHODH activity and immune evasion. It can be used in in vitro co-culture systems or in vivo models to test hypotheses regarding the immunomodulatory effects of mitochondrial DHODH inhibition, potentially in combination with checkpoint inhibitors, to enhance anti-tumor immune responses.

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